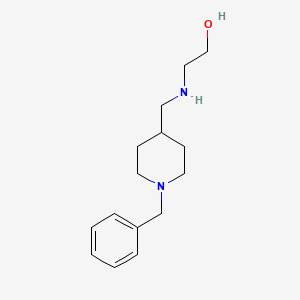

2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-11-8-16-12-14-6-9-17(10-7-14)13-15-4-2-1-3-5-15/h1-5,14,16,18H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXXXJYBRUAGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNCCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzylpiperidine Scaffolds and 2 1 Benzylpiperidin 4 Yl Methyl Amino Ethanol Derivatives

General Synthetic Strategies for 1-Benzylpiperidin-4-yl Building Blocks

The 1-benzylpiperidin-4-yl moiety is a versatile building block in medicinal chemistry. Its synthesis is typically achieved through several key strategies, including reductive amination and alkylation reactions. These methods allow for the construction of the core piperidine (B6355638) ring and the introduction of the essential N-benzyl group.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly effective in the synthesis of piperidine derivatives. researchgate.net This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net

A common approach to constructing the piperidine ring itself is through a double reductive amination (DRA) of dicarbonyl compounds. chim.it This "one-pot" reaction is efficient and can be coupled with other transformations, highlighting its robustness. chim.it For the synthesis of N-substituted piperidines, a primary amine can be reacted with a suitable dicarbonyl compound under reductive conditions.

Various reducing agents are employed in reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.net For instance, the synthesis of certain piperidine derivatives has been achieved using NaBH₃(CN) in the presence of acetic acid and molecular sieves. researchgate.net Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed as an efficient method for preparing piperidines. nih.gov

Alkylation of piperidine or its derivatives is another fundamental strategy for introducing substituents onto the nitrogen atom or the carbon framework. N-alkylation of the piperidine ring is a common method to introduce the benzyl (B1604629) group. This can be achieved by reacting piperidine with a benzyl halide, such as benzyl bromide, often in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). researchgate.netchemicalbook.com The base neutralizes the acid formed during the reaction, which can otherwise slow down the process by forming the piperidinium salt. researchgate.net

Regioselective alkylation at the C3 position of the piperidine ring can be achieved through the formation of an enamide anion intermediate. odu.edu This allows for the introduction of various alkyl groups at a specific position on the piperidine ring, leading to a diverse range of substituted piperidine derivatives. odu.edu

The following table summarizes common conditions for N-alkylation of piperidine:

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl bromide or iodide | None (slow addition) | Anhydrous acetonitrile | Room Temperature | researchgate.net |

| Benzyl bromide | Potassium carbonate | N,N-dimethylformamide | 65 °C | chemicalbook.com |

| Benzyl chloride derivatives | Potassium carbonate | CH₃CN/CH₂Cl₂ (3:1) | Reflux | mdpi.com |

The synthesis of key aminated intermediates, which serve as precursors for more complex derivatives, often starts from 1-benzyl-4-piperidone. sigmaaldrich.com This versatile building block can be prepared through various routes, including a one-pot method involving the reaction of benzylamine and an acrylic ester through addition, condensation, hydrolysis, and decarboxylation steps. google.com Another approach involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of potassium carbonate. chemicalbook.com

From 1-benzyl-4-piperidone, various synthetic transformations can be employed to introduce an aminoalkyl group at the 4-position. For example, a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis can yield 1-benzylpiperidine-4-carbaldehyde. chemicalbook.com This aldehyde can then be converted to the desired amine through reductive amination.

Another key intermediate, (1-benzylpiperidin-4-yl)methanamine, can be synthesized from 1-benzyl-4-piperidone. One route involves the Darzens condensation with ethyl chloroacetate, followed by decarboxylation to form an epoxide, which can then be opened with an amine. chemicalbook.com

Synthesis of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol and Analogous β-Amino Alcohol Derivatives

The synthesis of the target compound, 2-(((1-benzylpiperidin-4-yl)methyl)amino)ethanol, and its analogs, which are β-amino alcohols, typically involves the reaction of an amine with an epoxide or a related precursor. tandfonline.com These compounds are valuable intermediates in the synthesis of biologically active molecules. tandfonline.com

The formation of 2-(((1-benzylpiperidin-4-yl)methyl)amino)ethanol involves the creation of a new C-N bond between the (1-benzylpiperidin-4-yl)methylamine intermediate and an ethanolamine-derived fragment. A common and direct method for synthesizing β-amino alcohols is the aminolysis of epoxides. tandfonline.comresearchgate.net In this case, (1-benzylpiperidin-4-yl)methanamine would react with ethylene oxide. This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the β-amino alcohol.

The regioselectivity of the epoxide ring-opening can be influenced by the choice of reagents and reaction conditions. researchgate.net For terminal epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom.

The efficiency and yield of the synthesis of β-amino alcohols can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. tandfonline.com

For the aminolysis of epoxides, various catalysts can be employed to enhance the reaction rate and selectivity. These can include Lewis acids and other catalysts that activate the epoxide ring towards nucleophilic attack. researchgate.net Solvent-free conditions have also been shown to be effective for the synthesis of β-amino alcohols, offering advantages in terms of environmental impact and simplified work-up procedures. tandfonline.com

A study on the synthesis of β-amino acid esters, a related class of compounds, highlighted the importance of additives in the reaction. For instance, the use of diphenyl phosphate as an additive significantly improved conversion and selectivity in a ruthenium-catalyzed reaction. researchgate.net Similar optimization strategies can be applied to the synthesis of 2-(((1-benzylpiperidin-4-yl)methyl)amino)ethanol to maximize the yield and purity of the final product.

The following table illustrates the effect of a catalyst on the aminolysis of styrene oxide with aniline, demonstrating the importance of optimizing reaction conditions. tandfonline.com

| Catalyst | Solvent | Time (min) | Yield (%) |

| None | Solvent-free | 1200 | Trace |

| Cyanuric chloride (2 mol%) | Solvent-free | 15 | 98 |

| Cyanuric chloride (2 mol%) | CH₂Cl₂ | 60 | 85 |

| Cyanuric chloride (2 mol%) | THF | 90 | 75 |

Derivatization Strategies on the N-Benzylpiperidine Core

The N-benzylpiperidine core, and specifically the secondary amine and primary alcohol functionalities of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol, provide versatile handles for further derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Amidation and Acylation Reactions for Diverse Analogues

The secondary amine of 2-(((1-benzylpiperidin-4-yl)methyl)amino)ethanol is readily susceptible to amidation and acylation reactions, allowing for the introduction of a wide range of substituents. Reaction with various acyl chlorides or carboxylic acid anhydrides in the presence of a base, such as triethylamine or pyridine (B92270), affords the corresponding N-acyl derivatives. researchgate.net Similarly, coupling with carboxylic acids using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides access to a diverse set of amides. These reactions are typically carried out in aprotic solvents like dichloromethane or dimethylformamide.

The primary alcohol of the ethanol (B145695) moiety can also be acylated to form ester derivatives. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base. The relative reactivity of the secondary amine and the primary alcohol can be controlled by the choice of reagents and reaction conditions, or through the use of protecting groups if selective derivatization is required.

Table 1: Representative Amidation and Acylation Reactions

| Reagent | Functional Group Targeted | Product Type | General Conditions |

| Acyl Chloride (e.g., Benzoyl chloride) | Secondary Amine | N-Acyl derivative | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂) |

| Carboxylic Anhydride (e.g., Acetic anhydride) | Secondary Amine / Primary Alcohol | N-Acyl / O-Acyl derivative | Base (e.g., Pyridine), Aprotic Solvent (e.g., CH₂Cl₂) |

| Carboxylic Acid + Coupling Agent (e.g., EDC) | Secondary Amine | N-Amide derivative | Aprotic Solvent (e.g., DMF) |

Introduction of Heterocyclic Moieties and Linker Variations

The introduction of heterocyclic moieties onto the N-benzylpiperidine scaffold can significantly modulate the biological activity of the resulting compounds. The secondary amine of 2-(((1-benzylpiperidin-4-yl)methyl)amino)ethanol can serve as a nucleophile in reactions with heterocyclic electrophiles. For instance, reaction with a chloropyrimidine or a similar halogenated heterocycle can introduce a pyrimidinyl group. nih.gov

Another common strategy for incorporating heterocyclic rings is through the construction of triazole moieties via a 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." nih.govmdpi.com This can be achieved by first converting the primary alcohol of the target compound to an azide, followed by reaction with a terminal alkyne-containing heterocycle in the presence of a copper(I) catalyst.

Linker variations can be explored by synthesizing analogues where the ethanolamine side chain is modified. For example, using different amino alcohols in the initial reductive amination step with 1-benzylpiperidine-4-carboxaldehyde can lead to derivatives with longer or branched linkers. These modifications can alter the spacing and orientation of key pharmacophoric features, influencing the compound's interaction with its biological target.

Table 2: Strategies for Introducing Heterocyclic Moieties

| Heterocycle | Synthetic Strategy | Key Reagents |

| Pyrimidine | Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Base |

| Triazole | 1,3-Dipolar Cycloaddition | Azide Precursor, Alkyne-Heterocycle, Cu(I) Catalyst |

| Pyrazole | Condensation Reactions | Hydrazine derivatives, 1,3-Dicarbonyl compounds |

Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification of polar, nitrogen-containing compounds like 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol and its derivatives often requires specialized techniques beyond simple extraction and distillation. The presence of both basic amine and polar alcohol functionalities can lead to challenging separations.

One advanced technique that has gained prominence for the purification of such compounds is Supercritical Fluid Chromatography (SFC) . nsf.govresearchgate.netchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent like methanol. This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and compatibility with a wide range of polar and non-polar compounds. nsf.govchromatographyonline.com For piperidine derivatives, SFC has been shown to be an effective purification method. nsf.gov The choice of stationary phase and co-solvent is critical for achieving optimal separation.

Another powerful purification strategy involves the crystallization of salts . The basic nitrogen atom in the piperidine ring and the secondary amine can be protonated with an acid to form a salt. These salts often exhibit different solubility profiles compared to the free base, which can be exploited for purification. chemrevlett.com By carefully selecting the acid and the crystallization solvent, it is often possible to induce the selective crystallization of the desired compound, leaving impurities behind in the mother liquor. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and various organic acids. The resulting crystalline salt can then be neutralized to regenerate the pure free base.

For particularly challenging separations, a combination of chromatographic and crystallization techniques may be employed to achieve the desired level of purity.

Table 3: Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages for Polar Amino Alcohols |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase | Fast, reduced solvent use, suitable for a range of polarities |

| Crystallization of Salts | Differential solubility of the free base and its salt form | Can be highly selective, scalable, cost-effective |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Benzylpiperidine Derivatives

Impact of Benzyl (B1604629) Group Substitutions on Biological Activity

Modifications to the N-benzyl group have a significant impact on the biological activity of N-benzylpiperidine derivatives. The nature, position, and size of substituents on the benzyl ring can influence potency and selectivity towards specific biological targets, such as cholinesterases (ChEs), which are implicated in Alzheimer's disease. nih.gov

Research into a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors revealed specific SAR trends related to benzyl group substitutions. nih.gov For instance, the introduction of a sulfonamide group to the benzyl moiety was found to enhance inhibitory activity eightfold compared to the unsubstituted analog. nih.gov

Further investigation into the effects of various substituents on the benzyl ring yielded the following observations for activity against acetylcholinesterase (AChE):

Methyl Substitution : The position of a methyl group was critical, with activity following the order: meta > ortho > para. nih.gov A para-substituted methyl group, in particular, led to reduced inhibitory activity. nih.gov

Methoxy Substitution : Similar to methyl groups, methoxy substituents also led to a decrease in AChE inhibitory activity, with the para-substituted compound showing slightly better activity than the meta-substituted one. nih.gov

These findings underscore the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents on the benzyl ring. The benzyl ring of N-benzylpiperidine derivatives often interacts with key residues in the active site of target enzymes, such as the π-π stacking interaction with Trp86 in the catalytic active site (CAS) of AChE. nih.gov

Table 1: Impact of Benzyl Group Substitutions on Cholinesterase Inhibitory Activity Data synthesized from research on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones. nih.gov

| Substituent | Position on Benzyl Ring | Effect on AChE Inhibitory Activity |

| Unsubstituted | - | Baseline Activity |

| Sulfonamide | (Not specified) | 8-fold increase |

| Methyl | ortho | Comparable to sulfonamide analog |

| Methyl | meta | Comparable to sulfonamide analog |

| Methyl | para | Reduced activity |

| Methoxy | meta | Reduced activity |

| Methoxy | para | Reduced activity (para > meta) |

| Fluorine (F) | (Not specified) | Reduced activity |

| Chlorine (Cl) | meta | meta > para |

| Chlorine (Cl) | para | meta > para |

| Bromine (Br) | meta | meta > para; Enhanced BChE selectivity |

| Bromine (Br) | para | meta > para |

Role of Piperidine (B6355638) Ring Substituents and Alkyl/Amine Linker Length Variations on Target Affinity

The piperidine ring and the linker connecting it to other parts of the molecule are critical components that influence target affinity and selectivity. Modifications to these elements can alter the compound's orientation within the binding site and its interactions with key residues.

In the context of sigma-1 (S1R) and sigma-2 (S2R) receptor ligands, the piperidine nitrogen atom often serves as the positive ionizable functionality, which is crucial for binding. nih.gov Studies on a series of benzylpiperidine derivatives showed that the length of the alkyl linker did not have an evident influence on the affinity for the best ligands. nih.gov However, the nature of the substituent on the piperidine ring can be detrimental. For example, a 4-hydroxylphenyl moiety on the piperidine ring was generally unfavorable for affinity to both S1R and S2R. nih.gov

For cholinesterase inhibitors, the linker between the N-benzylpiperidine core and another pharmacophoric element is a key area for modification. In one study, a series of compounds were developed by replacing a known ester linker with a more metabolically stable amide linker. nih.gov This change, combined with variations in the terminal aromatic group, led to the identification of potent acetylcholinesterase inhibitors. nih.gov The two most active compounds from this series, featuring the amide linker, demonstrated IC50 values of 0.41 µM and 5.94 µM, respectively. nih.gov

The design of dual inhibitors for both histone deacetylase (HDAC) and acetylcholinesterase (AChE) also highlights the importance of the linker. In a series of N-benzylpiperidine derivatives, the length and composition of the linker connecting the benzylpiperidine moiety (targeting AChE) and a hydroxamic acid group (targeting HDAC) were varied to optimize dual inhibitory activity. nih.gov

Influence of Terminal Functional Groups on Target Selectivity and Potency

The terminal functional groups of N-benzylpiperidine derivatives play a pivotal role in determining their potency and selectivity for biological targets. These groups often engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, within the active site of a protein, anchoring the molecule and contributing significantly to its binding affinity.

In the development of cholinesterase inhibitors, the terminal moiety attached to the N-benzylpiperidine core is a major determinant of activity. A lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed potent acetylcholinesterase (AChE) inhibition with an IC50 value of 0.03 µM. nih.gov When the ester linker and the indanone moiety were replaced with a more stable amide linker and various aryl and aromatic heterocycles, the resulting terminal groups dictated the potency. nih.gov For instance, a 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide derivative emerged as a highly potent inhibitor (IC50 = 0.41 µM). nih.gov This demonstrates that complex heterocyclic systems can serve as effective terminal groups.

Similarly, in another study aimed at designing multitarget-directed AChE and butyrylcholinesterase (BuChE) inhibitors based on the structure of donepezil, rational modifications to the terminal group led to potent dual inhibitors. nih.gov The most effective derivative from this series showed IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov

The introduction of a sulfonamide group can also significantly enhance activity. In one series of compounds, adding a sulfonamide group to the benzyl moiety increased inhibitory activity towards cholinesterases by eightfold. nih.gov The sulfonyl group was found to form two hydrogen bonds with key residues (Phe295 and Arg296) in the AChE active site, providing a clear structural basis for its enhanced potency. nih.gov

Research on N-benzyl piperidinol derivatives as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a potential anticancer target, also highlights the importance of the terminal group. Through structural modifications, a highly selective and potent USP7 inhibitor (IC50 = 40.8 nM) was identified. nih.gov X-ray crystallography revealed that this compound bound to USP7 in a novel manner, distinct from previously reported inhibitors, underscoring how terminal group modifications can lead to new binding modes. nih.gov

Table 2: Influence of Terminal Groups on Target Potency Data synthesized from various studies on N-benzylpiperidine derivatives. nih.govnih.govnih.gov

| Target(s) | N-Benzylpiperidine Core Linker | Terminal Functional Group/Moiety | Reported Potency (IC50) |

| AChE | Carboxylate (Ester) | 5,6-dimethoxy-1-oxoindan | 0.03 µM nih.gov |

| AChE | Carboxamide | 5,6-dimethoxy-8H-indeno[1,2-d]thiazole | 0.41 µM nih.gov |

| AChE | Carboxamide | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole | 5.94 µM nih.gov |

| AChE / BuChE | (Modified Donepezil Linker) | (Rationally modified indanone) | 2.08 µM (AChE), 7.41 µM (BuChE) nih.gov |

| USP7 | (Varied Linker) | (Varied N-aromatic/benzyl) | 40.8 nM nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on N-Benzylpiperidine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding the physicochemical properties that govern the activity of N-benzylpiperidine analogues and in designing new, more potent molecules.

A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 receptor antagonists utilized the Hansch analysis, a linear free energy-related model. nih.gov This analysis revealed the importance of lipophilicity (hydrophobicity, π) and electron-donating substituents for the binding affinity of these compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods, including Molecular Shape Analysis (MSA), also highlighted the significance of the relative negative charge (RNCG); substituents with a higher RNCG value showed greater binding affinity. nih.gov

In the context of developing inhibitors for acetylcholinesterase (AChE), a target for Alzheimer's disease, a 2D-QSAR study was conducted on a set of N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazole analogs. mdpi.com The resulting model, developed using multiple linear regression, identified three key molecular descriptors that govern AChE inhibition: polar surface area (PSA), dipole moment, and molecular weight. mdpi.com This suggests that a balance of these properties is crucial for effective inhibition.

Another QSAR analysis performed on piperine analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus also identified key descriptors. nih.gov The statistically significant model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow is inversely proportional to activity. nih.gov This type of model can predict the activity of new compounds and explain the important structural features in a quantitative manner. nih.gov

These QSAR studies collectively demonstrate that the biological activity of N-benzylpiperidine derivatives is governed by a combination of steric, electronic, and hydrophobic properties. The specific descriptors that are most important depend on the biological target and the specific series of compounds being studied.

Conformational Analysis and Stereochemical Implications for Biological Interactions

The three-dimensional structure (conformation and stereochemistry) of N-benzylpiperidine derivatives is a critical factor that dictates how they fit into and interact with their biological targets. The piperidine ring is not planar and typically adopts a chair conformation, but other conformations like the twist-boat are also possible.

The substitution pattern on the piperidine ring can significantly influence its conformational preference. For instance, when the piperidine nitrogen is acylated, the resulting partial double-bond character of the C–N bond can lead to a phenomenon known as pseudoallylic strain. nih.govacs.org This strain often forces a substituent at the 2-position of the piperidine ring into an axial orientation, which can have profound implications for how the molecule presents itself to a binding site. nih.govacs.org While the chair conformation is generally more stable, analysis of protein-ligand crystal structures shows that the thermodynamically less favorable twist-boat conformation can be stabilized by interactions within a protein's binding pocket. nih.gov

These conformational and stereochemical features are crucial for molecular recognition. The specific shape of a molecule determines its complementarity with the target's binding site. A molecule that can adopt a conformation that fits snugly into the active site and places key functional groups in optimal positions for interaction (e.g., hydrogen bonding, π-π stacking) will exhibit higher affinity and potency. Therefore, understanding and controlling the conformational behavior of N-benzylpiperidine derivatives is a key aspect of designing effective therapeutic agents.

Pre Clinical Pharmacological and Biological Evaluation of N Benzylpiperidine Derivatives

Monoamine Oxidase (MAO) Inhibition Studies

MAO-A and MAO-B Inhibitory Activity (in vitro)

No published in vitro data are available regarding the IC50 values or percentage of inhibition of MAO-A and MAO-B enzymes by 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol.

Isoform Selectivity in MAO Inhibition

Without data on its inhibitory activity for both MAO-A and MAO-B, the isoform selectivity of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol cannot be determined.

Anti-Amyloidogenic Properties (in vitro models)

Inhibition of Amyloid-beta (Aβ) Aggregation

There are no specific studies in the public domain that have evaluated the potential of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol to inhibit the aggregation of amyloid-beta peptides in vitro.

Metal Chelation Effects on Aβ Aggregation

The effects of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol on metal-induced amyloid-beta aggregation, or its potential metal-chelating properties, have not been documented in available scientific literature.

Antioxidant Activity Assessment (in vitro models)

No data from in vitro antioxidant assays (such as DPPH, ABTS, ORAC, or others) for 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol are present in the reviewed literature.

Free Radical Scavenging Assays (e.g., Oxygen Radical Absorbance Capacity (ORAC))

Reactive oxygen species (ROS) are implicated in the pathology of various central nervous system (CNS) diseases, including neurodegenerative conditions like Alzheimer's disease, by causing damage to neurons through protein and lipid oxidation. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method used to measure the antioxidant or radical scavenging capabilities of a compound. core.ac.uk It quantifies the ability of a substance to neutralize peroxyl radicals, which are a type of ROS. core.ac.uk

A comprehensive search of published scientific literature did not yield specific data on the free radical scavenging activity of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol as measured by the ORAC assay or other methods.

However, research has been conducted on structurally related compounds. A study involving a series of derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one investigated their potential as poly-active agents to mitigate free radical damage. nih.govcore.ac.uk In this preliminary report, several synthesized derivatives were screened at a concentration of 10 μM for their antioxidant properties using the ORAC assay. nih.gov Six of these derivatives demonstrated potent antioxidant activity, with scavenging capabilities comparable to or greater than the reference compound, ascorbic acid. nih.gov

| Compound Class | Specific Derivative Tested | Antioxidant Activity (% Scavenging in ORAC Assay) | Reference Comparators |

|---|---|---|---|

| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Compound 4a | Potent (>30%) | Comparable to Trolox and Resveratrol |

| Compound 4d | Potent (>30%) | ||

| Compound 4g | Potent (>30%) | ||

| Compound 4e | Potent (>30%) | Comparable to or better than Ascorbic Acid | |

| Compound 4f | Potent (>30%) | ||

| Compound 9b | Potent (>30%) |

Note: The data presented is for structurally related 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, not 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol. nih.gov

Neuroprotective and Neurogenic Effects (in vitro cell culture models)

In vitro cell culture models are crucial for the preliminary assessment of the neuroprotective potential of chemical compounds. These models allow researchers to study how a compound might protect neurons from various forms of injury or degeneration in a controlled laboratory setting.

The amyloid-beta (Aβ) peptide is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. frontiersin.org The accumulation of Aβ is believed to induce oxidative stress and a cascade of events leading to neuronal cell death. frontiersin.orgnih.gov Human neuroblastoma cell lines, such as SH-SY5Y, are widely used in vitro models to screen for compounds that can protect against Aβ-induced toxicity. nih.govresearchgate.netnih.gov In these assays, cultured neuroblastoma cells are exposed to toxic concentrations of Aβ peptides, and the ability of a test compound to prevent subsequent cell death or dysfunction is measured. frontiersin.orgresearchgate.net

A detailed review of scientific literature found no published studies evaluating the potential of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol to protect neuroblastoma cell lines from Aβ-induced toxicity.

Investigations into Multi-Target Ligand Profiles and Polypharmacology

The N-benzylpiperidine moiety is a key structural component in the design of multi-target-directed ligands (MTDLs), particularly for complex multifactorial disorders like Alzheimer's disease. The core concept is that a single molecule can interact with multiple biological targets, offering a potentially more effective therapeutic approach. Derivatives of N-benzylpiperidine have been investigated for their ability to simultaneously inhibit several enzymes implicated in Alzheimer's pathology.

One prominent multi-target profile for this class of compounds involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, researchers have designed N-benzylpiperidine hybrids that also target the σ1 receptor, which is involved in cognition and pain. nih.gov For example, a polyfunctionalized pyridine (B92270) derivative incorporating the N-benzylpiperidine motif demonstrated potent dual-target activity against AChE and BuChE, alongside high affinity for the σ1 receptor. nih.gov

Below is a table summarizing the multi-target activities of selected N-benzylpiperidine derivatives from research studies.

| Compound ID | Target 1 | Activity (IC₅₀/Kᵢ) | Target 2 | Activity (IC₅₀/Kᵢ) | Target 3 | Activity (IC₅₀/Kᵢ) |

| Compound 5 | AChE | IC₅₀ = 13 nM | BuChE | IC₅₀ = 3.1 µM | hσ₁R | Kᵢ = 1.45 nM |

| Compound 23 | BuChE | IC₅₀ = 0.72 µM | β-amyloid aggregation | 72.5% inhibition at 10µM | - | - |

| Compound SD-6 | hAChE | Data not specified | hBChE | Data not specified | hBACE-1 | Data not specified |

This table is generated based on data for representative N-benzylpiperidine derivatives and does not represent the activity of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol itself.

In Vivo Pharmacological Evaluation in Non-Human Animal Models (focus on target engagement and observable behavioral changes)

Animal Models for Cognitive Function and Memory (e.g., related to cholinergic system modulation)

The N-benzylpiperidine scaffold is a cornerstone of compounds designed to modulate the cholinergic system and, consequently, improve cognitive function and memory. scienceopen.comuniversiteitleiden.nl These effects have been evaluated in various non-human animal models, often using pharmacologically induced cognitive deficits, such as those caused by scopolamine, a muscarinic receptor antagonist.

In a study involving novel N-benzyl pyridine-2-one derivatives, the compounds demonstrated a potential to ameliorate memory deficits in mice. nih.gov The administration of these derivatives was associated with an inhibition of scopolamine-induced acetylcholinesterase activity. nih.gov Behavioral assessments in these studies often include the Morris water maze, which evaluates spatial learning and memory. nih.govacs.org For instance, treatment with certain N-benzylpiperidine derivatives has been shown to significantly decrease the escape latency in scopolamine-treated mice, indicating an improvement in memory. nih.gov

Another study on molecular hybrids of N-(1-benzylpiperidin-4-yl) derivatives demonstrated that the lead compound ameliorated cognitive and memory functions in both scopolamine- and Aβ-induced behavioral rat models of Alzheimer's disease. acs.org The evaluation in this case included the Y-maze and Morris water maze tests. acs.org

The table below summarizes key findings from in vivo studies on cognitive function with N-benzylpiperidine derivatives.

| Compound Class | Animal Model | Behavioral Test | Key Observable Change |

| N-benzyl pyridine-2-one derivatives | Scopolamine-induced cognitive deficit in mice | Morris Water Maze | Significant decrease in escape latency |

| N-(1-Benzylpiperidin-4-yl) molecular hybrids | Scopolamine- and Aβ-induced behavioral models in rats | Y-maze, Morris Water Maze | Amelioration of cognition and memory functions |

This table is generated based on data for representative N-benzylpiperidine derivatives and does not represent the activity of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol itself.

Animal Models for Neurological Disorders (e.g., pain, neurodegeneration related to sigma receptors)

Information regarding the use of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol in established animal models to assess its efficacy for conditions such as neuropathic pain, inflammatory pain, or neurodegenerative diseases is absent from the reviewed scientific literature. Consequently, there are no research findings or data to present for this specific compound.

Molecular Mechanisms and Binding Interactions of N Benzylpiperidine Derivatives

Molecular Docking and Computational Modeling of Ligand-Target Protein Interactions

Molecular docking and computational modeling are essential tools for predicting and analyzing the binding of N-benzylpiperidine derivatives to their protein targets. These in silico methods have been extensively applied to understand the interactions of this class of compounds with enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govnih.gov

Studies employing molecular dynamics and docking simulations indicate that N-benzylpiperidine derivatives form stable and favorable complexes with cholinesterases. nih.gov For instance, computational analyses of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole (B134444) derivatives have shown potent binding affinities for AChE, with some analogues exhibiting greater potency than the standard drug, donepezil. The binding modes are often comparable to donepezil, which itself contains an N-benzylpiperidine moiety.

Molecular docking simulations typically place the N-benzylpiperidine scaffold within the active site gorge of AChE. The stability of these ligand-protein complexes is often validated through molecular dynamic simulations, which assess the structural behavior of the complex over time. researchgate.net These computational approaches are crucial for the rational design of new N-benzylpiperidine derivatives as multi-target-directed ligands, for example, as dual inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Substituted 2-(1-benzylpiperidin-4-yl) imidazole derivative | Acetylcholinesterase (AChE) | -11.4 | nih.gov |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | -10.6 | nih.gov |

| N-benzyl-piperidine derivative (4a) | Acetylcholinesterase (AChE) | -36.69 ± 4.47 | nih.gov |

| N-benzyl-piperidine derivative (4a) | Butyrylcholinesterase (BuChE) | -32.23 ± 3.99 | nih.gov |

Identification of Key Binding Site Residues and Intermolecular Interaction Motifs (e.g., Cation-π, Hydrogen Bonding)

The efficacy of N-benzylpiperidine derivatives is determined by specific intermolecular interactions with key amino acid residues within the target's binding site. The N-benzylpiperidine motif is particularly adept at forming crucial cation-π and π-π interactions. mdpi.com

In the context of AChE, molecular docking studies have identified several key residues that form significant interactions with these ligands:

π-π Stacking Interactions: The benzyl (B1604629) group of the ligand frequently engages in π-π stacking interactions with aromatic residues. For example, interactions have been observed between the benzyl ring and residues such as Trp86, Trp286, Tyr72, Tyr337, and Tyr341 in the AChE active site. mdpi.com These interactions are fundamental to anchoring the ligand within the binding gorge.

Cation-π Interactions: The protonated nitrogen atom of the piperidine (B6355638) ring is capable of forming strong cation-π interactions with the electron-rich aromatic rings of tryptophan (Trp) or tyrosine (Tyr) residues. This interaction is a major contributor to the binding affinity and is considered a powerful force in molecular recognition. mdpi.com

Hydrogen Bonding: While less dominant than π-interactions for this scaffold, hydrogen bonds can still play a role. For instance, hydrogen bonding with residues like Tyr72 has been observed in some docking poses. mdpi.com

These interactions are not limited to AChE. When targeting the serotonin (B10506) transporter (SERT), the N-benzylpiperidine moiety has been shown to form π-π interactions with residues like Tyr176. mdpi.com The combination of these interaction motifs contributes to the high affinity and stability of the ligand-protein complex.

| Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr72, Tyr337, Tyr341 | π-π Stacking | mdpi.com |

| Acetylcholinesterase (AChE) | Aromatic residues (e.g., Trp, Tyr) | Cation-π (with piperidine nitrogen) | mdpi.com |

| Serotonin Transporter (SERT) | Tyr176 | π-π Stacking | mdpi.com |

| Serotonin Transporter (SERT) | Arg104 | Cation-π | mdpi.com |

Allosteric Modulation and Enzyme Active Site Interactions

While many N-benzylpiperidine derivatives interact directly with the primary active site of an enzyme, some members of this class have been identified as allosteric modulators. These molecules bind to a site topologically distinct from the orthosteric (active) site, influencing the protein's function without directly competing with the endogenous substrate. mdpi.com

A notable example is 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, a derivative that acts as an allosteric modulator of the human serotonin transporter (hSERT). nih.gov This compound itself has little affinity for the primary binding site but influences the transporter's function by binding elsewhere.

In the case of AChE, the enzyme possesses a peripheral anionic site (PAS) located at the rim of the active-site gorge. embopress.org This site serves as an allosteric binding location for various inhibitors and modulators. Ligands binding to the PAS can inhibit catalysis by sterically blocking substrate entry and by inducing conformational changes that alter the efficiency of the catalytic triad (B1167595) at the base of the gorge. embopress.org The N-benzylpiperidine scaffold, with its aromatic and cationic features, is well-suited to interact with key residues of the PAS, such as Trp286, Tyr72, Tyr124, and Tyr341, thereby exerting allosteric control over enzyme activity. embopress.org

Analysis of Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein is not a simple lock-and-key event; it often induces conformational changes in the protein structure. These changes are critical for the biological activity of the protein and can be elucidated through techniques like X-ray crystallography and molecular dynamics (MD) simulations. mdpi.compatsnap.com

Furthermore, studies on N-acylpiperidines have shown that protein-ligand interactions can overcome the inherent conformational energy barriers of the ligand itself. While certain ring conformations (e.g., equatorial substituents) may be energetically unfavorable in solution, the stabilizing interactions within a protein's binding pocket can favor these less common conformations, such as the twist-boat form. acs.org This highlights the dynamic interplay between the ligand and protein, where both molecules may adapt their shapes to achieve optimal binding.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For N-benzylpiperidine derivatives, pharmacophore models typically include key features such as a hydrophobic aromatic group (from the benzyl moiety), a positive ionizable feature (from the piperidine nitrogen), and specific hydrogen bond acceptors or donors depending on the substitution pattern.

This approach is instrumental in designing novel compounds with enhanced potency and selectivity. By aligning a set of active molecules and abstracting their common chemical features, researchers can create a template for virtual screening of compound libraries or for the de novo design of new molecules. ebi.ac.uk For instance, the design of potent AChE inhibitors is often based on the well-established pharmacophore of the drug donepezil, which prominently features the N-benzylpiperidine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also frequently employed. QSAR models establish a mathematical correlation between the chemical structures of N-benzylpiperidine derivatives and their biological activities, allowing for the prediction of potency for newly designed compounds and guiding synthetic efforts toward more effective therapeutic agents. researchgate.net

Advanced Analytical and Characterization Methodologies in Chemical Biology Research

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation (e.g., advanced NMR, high-resolution MS)

The definitive structural confirmation of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol relies on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure. In a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the benzyl (B1604629) group's aromatic protons typically appear as a multiplet in the δ 7.20–7.40 ppm range, while the benzylic protons (PhCH₂) present as a singlet around δ 4.70 ppm. st-andrews.ac.uk The protons of the ethanol (B145695) moiety (NCH₂CH₂OH) are expected at approximately δ 3.56 ppm and δ 3.73 ppm. st-andrews.ac.uk For the piperidine (B6355638) ring, the protons are expected to appear in the aliphatic region of the spectrum. The specific chemical shifts and coupling constants allow for the unambiguous assignment of each atom within the molecular framework.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the exact molecular formula of the compound. Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. st-andrews.ac.uk For the related compound 2-(1-benzylpiperidin-4-yl)ethanol, the predicted m/z for the protonated molecule [M+H]⁺ is 220.16959. uni.lu Other potential adducts that could be observed include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. uni.lu This high degree of accuracy allows for differentiation between compounds with the same nominal mass but different elemental compositions.

| Spectroscopic Data for Related Compounds | |

| Technique | Observed/Predicted Data |

| ¹H NMR (Analogues) | Aromatic Protons (Ph): δ 7.20–7.40 ppm st-andrews.ac.ukBenzylic Protons (PhCH₂): δ 4.70 ppm st-andrews.ac.ukEthanol Protons (CH₂OH): δ 3.73 ppm st-andrews.ac.uk |

| ¹³C NMR (Analogues) | Aromatic Carbons: δ 126.7-140.1 ppm st-andrews.ac.ukBenzylic Carbon (PhCH₂): δ 53.3 ppm st-andrews.ac.ukEthanol Carbons (CH₂OH): δ 60.9 ppm st-andrews.ac.uk |

| HRMS (Predicted for C₁₄H₂₁NO) | [M+H]⁺: 220.16959 m/z uni.lu[M+Na]⁺: 242.15153 m/z uni.lu[M-H]⁻: 218.15503 m/z uni.lu |

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, LC-MS)

To ensure that biological data is attributable to the compound of interest, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. A sample of the compound is passed through a column under high pressure, separating it from any impurities. The purity is then determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram.

For more complex mixtures or for simultaneous quantification and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each peak, confirming the identity of the main compound and any impurities.

Radioligand Binding Assays for Receptor Affinity and Kinetic Determination

To determine the binding affinity of a compound for a specific receptor, radioligand binding assays are a powerful and sensitive method. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

In studies of related benzylpiperidine derivatives, this method has been used to determine affinities for sigma receptors (σ₁ and σ₂). nih.govresearchgate.net The assay involves incubating a preparation of cells or tissues expressing the receptor with the radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound. researchgate.net The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ), which reflects the affinity of the compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. researchgate.net

| Binding Affinities of Benzylpiperidine Analogues for Sigma Receptors | ||

|---|---|---|

| Compound | Target Receptor | Affinity (Kᵢ, nM) |

| Analogue 1 | Human σ₁R | 1.45 nih.govresearchgate.net |

| Analogue 2 | Human σ₁R | 3.12 nih.gov |

| Analogue 3 | Rat σ₂R | 420 nih.gov |

Enzyme Activity Assays for Inhibitory Potency Determination (e.g., Ellman's test)

Enzyme inhibition assays are crucial for determining whether a compound can modulate the activity of a specific enzyme. For enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a common method is the spectrophotometric assay developed by Ellman. core.ac.uk

The Ellman's test uses a chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). bmglabtech.com The enzyme (e.g., AChE) hydrolyzes its substrate (acetylthiocholine), producing thiocholine. core.ac.uk Thiocholine then reacts with DTNB to produce a yellow-colored anion, 2-nitro-5-thiobenzoate, which can be quantified by measuring its absorbance at 412 nm. core.ac.ukbmglabtech.com The inhibitory potency of a test compound is determined by measuring the rate of this color change in the presence of varying concentrations of the compound. The concentration that reduces enzyme activity by 50% is reported as the IC₅₀ value. This method has been applied to screen benzylpiperidine derivatives for their anticholinesterase activity. core.ac.uk

| Cholinesterase Inhibition by Benzylpiperidine Analogues | |

|---|---|

| Compound | IC₅₀ (nM) |

| Analogue 1 (vs. AChE) | 13 nih.govresearchgate.net |

| Analogue 1 (vs. BuChE) | 3100 nih.govresearchgate.net |

In Vitro Biological Assays for Functional Evaluation in Cellular Systems (e.g., fluorescence-based assays for ion chelation)

Beyond target binding and enzyme inhibition, it is essential to evaluate a compound's functional effects in a cellular context. In vitro biological assays using cell cultures can provide insights into a compound's mechanism of action, potency, and cellular toxicity.

For example, benzylpiperidine and benzylpiperazine derivatives have been evaluated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it The inhibitory potency of these compounds was assessed not only on the isolated enzyme but also in intact human monocytic U937 cells. unisi.it Such cell-based assays confirm that the compound can cross the cell membrane and engage its target in a physiological environment. The results are often reported as IC₅₀ values, with potent compounds showing activity in the nanomolar range. unisi.it

Fluorescence-based assays are another versatile tool for functional evaluation. For a compound with potential ion chelation properties, a fluorescent probe that changes its emission intensity upon binding to a specific ion could be used. The assay would measure the ability of the test compound to compete with the probe for the ion, leading to a measurable change in fluorescence. This provides a quantitative measure of the compound's chelating activity within a cellular system or in solution.

Computational and Chemoinformatic Approaches to N Benzylpiperidine Research

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For N-benzylpiperidine derivatives, QSAR studies are instrumental in predicting their therapeutic potency, often as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. tandfonline.comnih.gov

The development of a robust QSAR model for a series of compounds including 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol would commence with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. mdpi.com A variety of molecular descriptors, which quantify different aspects of a molecule's structure, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. mdpi.com

Several statistical methods can be employed to construct the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the descriptors and the activity. tandfonline.comnih.gov More advanced techniques like Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN), particularly Multilayer Perceptron (MLP) networks, can capture non-linear relationships, often yielding more predictive models. tandfonline.com For instance, a study on 99 N-benzylpiperidine derivatives as AChE inhibitors demonstrated the superiority of a GFA model after rigorous internal and external validation. tandfonline.comtandfonline.com

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more spatially detailed perspective. tandfonline.com These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields surrounding the molecules. A receptor-dependent 3D-QSAR model for 60 benzylpiperidine inhibitors of human AChE highlighted the importance of interactions with residues in the enzyme's aromatic gorge and catalytic triad (B1167595). nih.gov

The validation of any QSAR model is a critical step to ensure its reliability and predictive power. tandfonline.com This typically involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in model development (r²_pred). mdpi.com A well-validated QSAR model can then be used to predict the activity of new, untested compounds like derivatives of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol, thereby prioritizing synthetic efforts. nih.gov

Table 1: Key Steps and Methodologies in QSAR Model Development for N-Benzylpiperidine Derivatives

| Step | Description | Common Methodologies/Techniques | Key Statistical Parameters |

|---|---|---|---|

| Data Set Compilation | Gathering a series of structurally related compounds with measured biological activity (e.g., IC50). | Literature search, internal databases. | - |

| Descriptor Calculation | Computing numerical values that represent the chemical structure and properties of each molecule. | Dragon software, MOE (Molecular Operating Environment). | - |

| Model Building | Using statistical methods to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), Artificial Neural Networks (ANN), 3D-QSAR (CoMFA, CoMSIA). tandfonline.comtandfonline.comnih.gov | Coefficient of determination (R²). |

| Model Validation | Assessing the robustness and predictive ability of the developed model. | Internal validation (Leave-one-out cross-validation), External validation with a test set. | Cross-validated correlation coefficient (q²), Predictive R² (R²_pred). mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol, and its target protein at an atomic level. This computational technique simulates the movements and interactions of atoms and molecules over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. acs.orgresearchgate.net

An MD simulation begins with the three-dimensional structure of the protein-ligand complex, which can be obtained from experimental methods like X-ray crystallography or predicted through molecular docking. researchgate.net The complex is then placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation proceeds by solving Newton's equations of motion for each atom in the system, governed by a force field that describes the potential energy of the system. mdpi.com

Virtual Screening and De Novo Ligand Design Methodologies

Virtual screening and de novo ligand design are powerful computational strategies for identifying novel bioactive compounds. These methods are particularly useful for exploring the vast chemical space to find new molecules with a desired activity profile, such as those based on the N-benzylpiperidine scaffold.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. rsc.orgd-nb.info The process typically begins with a 3D shape-based similarity screening or a pharmacophore-based search to quickly filter large databases like ZINC or ChemDiv. rsc.orgfz-juelich.de A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov

The hits from this initial filtering are then subjected to molecular docking, which predicts the preferred orientation of a ligand within the active site of a protein and estimates its binding affinity. rsc.org This allows for a more refined selection of candidate compounds for experimental testing. This hierarchical approach has been successfully used to identify new cholinesterase inhibitors. rsc.org

De Novo Ligand Design , on the other hand, aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a protein's active site. tandfonline.com This can be achieved through two main strategies:

Growing: A "seed" fragment is placed in a favorable position in the active site, and new fragments are iteratively added to grow the molecule and occupy more of the binding pocket. tandfonline.com

Linking: Two or more fragments that bind to different sub-pockets of the active site are connected with a suitable linker to create a single, more potent molecule. tandfonline.com

These de novo design techniques can be combined with absorption, distribution, metabolism, and excretion (ADME) property filters to generate libraries of novel compounds with potentially favorable pharmacokinetic profiles. tandfonline.com For a compound like 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol, these methods could be used to design derivatives with improved binding affinity or selectivity for a particular target.

Predictive Modeling of Absorption, Distribution, Metabolism, Excretion (ADME) Properties (non-clinical)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. rsc.org

For a compound like 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol, which is likely to target the central nervous system, predicting its ability to cross the blood-brain barrier (BBB) is crucial. nih.gov Computational models for BBB penetration are often based on physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govbohrium.com Studies have shown that N-benzylpiperidine derivatives can be designed to be orally bioavailable and capable of crossing the BBB. nih.gov

Other important ADME properties that can be predicted computationally include:

Aqueous Solubility: Affects absorption and formulation.

Intestinal Absorption: Predicts the extent to which a compound is absorbed from the gut.

Plasma Protein Binding: Influences the distribution and availability of the drug.

Metabolism by Cytochrome P450 (CYP) enzymes: Predicts the major metabolic pathways and potential for drug-drug interactions.

Toxicity: Early prediction of potential toxic liabilities.

These predictions are typically made using QSAR-like models or machine learning algorithms trained on large datasets of experimental ADME data. researchgate.net The results of these in silico predictions can guide the structural modification of lead compounds to improve their ADME profiles. nih.gov

Table 2: Predicted ADME Properties for 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol

| ADME Property | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 264.38 g/mol | Generally favorable for oral bioavailability (Lipinski's Rule of 5). |

| logP (Lipophilicity) | ~2.5-3.0 | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~44.1 Ų | Suggests good potential for BBB penetration (typically < 90 Ų). bohrium.com |

| Hydrogen Bond Donors | 2 | Within the typical range for drug-like molecules. |

| Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeable. | Essential for CNS-acting drugs. nih.gov |

| Human Intestinal Absorption (HIA) | High | Suggests good oral absorption. |

Note: The values in this table are estimations based on computational models and the properties of similar N-benzylpiperidine structures. Actual experimental values may vary.

Cheminformatics Approaches for Chemical Library Design and Diversity Analysis

Cheminformatics plays a crucial role in the design of chemical libraries, which are collections of compounds used for high-throughput screening and lead optimization. rjpbr.comnih.gov For a scaffold like N-benzylpiperidine, the goal is to create a library of derivatives that systematically explores the chemical space around the core structure to identify key structure-activity relationships. researchgate.net

The design of a chemical library begins with the selection of a core scaffold, in this case, the N-benzylpiperidine moiety of 2-(((1-Benzylpiperidin-4-yl)methyl)amino)ethanol. nih.gov Various substitution points on the scaffold are then identified, and a set of diverse building blocks (reagents) is selected for each substitution point. The selection of these building blocks is guided by chemoinformatic principles to ensure broad coverage of physicochemical properties such as size, lipophilicity, and electronic effects. chemrxiv.org

Diversity analysis is a key aspect of library design, ensuring that the synthesized compounds are sufficiently different from one another to provide a comprehensive exploration of the chemical space. chemrxiv.org This is often assessed by calculating molecular fingerprints (bit strings that encode structural features) and using similarity metrics like the Tanimoto coefficient to quantify the diversity of the library. rjpbr.com Principal Moment of Inertia (PMI) plots are another tool used to visualize the three-dimensional shape diversity of a library, which is particularly important as drug-target interactions are inherently 3D. rsc.org By creating libraries with high structural and shape diversity, researchers increase the probability of identifying novel hits with improved properties. rsc.orgwhiterose.ac.uk

These cheminformatics approaches enable the rational design of focused or diverse libraries of N-benzylpiperidine derivatives, facilitating a more efficient and effective drug discovery process. nih.govresearchgate.net

Future Research Directions and Challenges for N Benzylpiperidine Analogues

Design Principles for Novel Multifunctional Ligands

The development of multifunctional ligands, or multi-target-directed ligands (MTDLs), represents a paradigm shift in treating complex, multifactorial diseases like Alzheimer's disease (AD). researchgate.netnih.govnih.gov The core principle is to design a single molecule capable of interacting with multiple biological targets simultaneously. researchgate.netnih.gov The N-benzylpiperidine motif is an ideal starting point for MTDLs due to its proven ability to interact with key biological targets and its synthetic tractability. nih.govnih.gov

Key design principles for N-BP based MTDLs include:

Scaffold Selection: The N-BP core, present in the approved AD drug donepezil, is often selected for its established ability to interact with targets like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). researchgate.netnih.gov Its structure provides crucial cation-π interactions with target proteins and serves as a versatile anchor for adding other pharmacophoric elements. nih.govresearchgate.net

Pharmacophore Combination: This strategy involves linking the N-BP core with other known pharmacophores that target different aspects of a disease's pathology. For instance, in Alzheimer's research, the N-BP moiety (targeting cholinesterases) has been combined with fragments that inhibit amyloid-beta (Aβ) aggregation, possess antioxidant properties, or modulate other neurotransmitter systems. researchgate.netnih.govnih.gov

Linker Optimization: The nature, length, and rigidity of the linker connecting the N-BP scaffold to other pharmacophores are critical. The linker must position the different pharmacophoric units correctly within their respective binding sites without causing steric hindrance, thereby enabling dual or multiple target engagement.

Stereochemical Control: The three-dimensional nature of the piperidine (B6355638) ring allows for the introduction of chiral centers. Optimizing the stereochemistry is a key principle for enhancing potency and reducing off-target toxicity. nih.gov

This MTDL approach aims to create therapies that are more effective than single-target agents by addressing the complex network of pathological events underlying diseases. researchgate.netnih.gov

Hybrid Molecule Design Strategies Combining Diverse Pharmacophores

Molecular hybridization is a primary strategy for creating MTDLs, which involves covalently linking two or more distinct pharmacophores to form a new, single chemical entity. mdpi.com This approach has been extensively applied to the N-benzylpiperidine scaffold to generate novel compounds with a broad spectrum of activity, particularly for neurodegenerative diseases. researchgate.netresearchgate.net The goal is to produce hybrid molecules with improved affinity, a better selectivity profile, and enhanced pharmacokinetic and pharmacodynamic properties compared to the individual parent molecules. mdpi.com

Several hybrid design strategies have been employed with the N-BP motif:

Donepezil-Based Hybrids: Leveraging the structure of donepezil, researchers have replaced or modified its dimethoxy indanone moiety with other heterocyclic scaffolds to create new hybrids with varied inhibitory profiles against targets like AChE, Aβ aggregation, and BACE-1. researchgate.net

Fusion with Natural Products: Fragments from natural products with known biological activities, such as antioxidant or anti-inflammatory properties, have been combined with the N-BP core. An example includes linking N-benzylpiperidine with di-tert-butylated hydroxytoluene, a fragment known for its antioxidant effects. nih.gov

Combination with Other CNS-Active Scaffolds: The N-BP motif has been linked to pharmacophores targeting other central nervous system receptors, such as the serotonin (B10506) 5-HT₆ receptor, to create ligands with a dual mechanism of action for potential cognitive enhancement. nih.gov

The table below summarizes various pharmacophores that have been combined with the N-benzylpiperidine scaffold to create multifunctional hybrid molecules.

| Combined Pharmacophore | Therapeutic Target(s) | Intended Therapeutic Area |

| Phthalimide / Indole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-β (Aβ) Aggregation | Alzheimer's Disease |

| 1,3,4-Oxadiazole | Acetylcholinesterase (hAChE), Butyrylcholinesterase (hBChE), β-secretase-1 (hBACE-1) | Alzheimer's Disease |

| Di-tert-butylated hydroxytoluene | Monoamine Oxidases (MAOs), Cholinesterases (ChEs), Oxidative Stress | Alzheimer's Disease |

| 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 5-HT₆ Receptor, Cholinesterases (ChEs) | Alzheimer's Disease |

| Coumarin / Indene | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease |

This table is generated based on data from scientific research articles. researchgate.netnih.govnih.govacs.org

Optimization of Biological Potency, Selectivity, and Drug-Likeness in Pre-clinical Candidates

Once a promising N-benzylpiperidine analogue is identified, the subsequent crucial phase is the optimization of its biological and pharmaceutical properties. This process involves iterative chemical modifications to enhance potency against the desired targets, improve selectivity over other related proteins to minimize side effects, and ensure favorable "drug-like" characteristics. nih.gov

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify different parts of the N-BP scaffold and measure the resulting impact on biological activity. For example, adding electron-withdrawing groups at specific positions on the benzyl (B1604629) ring has been shown to influence inhibitory activity against human acetylcholinesterase (hAChE). acs.org Similarly, varying substituents on the piperidine ring itself can fine-tune binding affinity and selectivity. ajchem-a.comnih.gov

Improving Selectivity: For MTDLs, achieving a balanced inhibitory profile against multiple targets is a significant goal. researchgate.net For single-target agents, high selectivity is paramount. For instance, N-benzylpiperidine derivatives have been optimized to be highly selective inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) over other serine hydrolases. unisi.it

The following table details how specific structural modifications to the N-BP scaffold can impact its biological and pharmaceutical properties.

| Structural Modification | Impact on Properties | Example |

| Substitution on the benzyl ring | Can significantly alter potency and selectivity against targets like cholinesterases. nih.gov | Introduction of a 3-chloro substituent on the benzyl ring combined with an octyl-isoindoline-1,3-dione moiety led to a potent BuChE inhibitor. nih.gov |

| Variation of the linker | Affects the ability to interact with multiple binding sites and influences overall drug-like properties. | Donepezil hybrids with different linkers connecting the N-BP and indanone moieties show distinct inhibitory properties. researchgate.net |

| Modification of the piperidine ring | Can be used to modulate binding affinity and introduce stereochemical centers to improve potency and reduce toxicity. nih.gov | N-piperidinyl-benzimidazolone derivatives were optimized for OGG1 inhibition by modifying substituents on the piperidine. nih.gov |

| Replacement of piperidine with piperazine (B1678402) | Can alter selectivity between different enzyme subtypes, such as AChE and BuChE. researchgate.net | N-benzylpiperazine derivatives were found to be selective BuChE inhibitors, while N-benzylpiperidine analogues were non-selective. researchgate.net |

This table is based on findings from various medicinal chemistry studies.

Addressing Challenges in Lead Optimization and Pre-clinical Development

The journey of an N-benzylpiperidine analogue from a promising "hit" compound to a preclinical candidate is fraught with challenges. The lead optimization phase requires a delicate balancing act to simultaneously improve multiple, often conflicting, properties.

One of the primary challenges is achieving balanced potency for multi-target ligands. researchgate.net It is difficult to fine-tune a single molecule to have optimal, comparable activity against two or more distinct biological targets. Often, optimizing for one target may diminish activity against another.

Ensuring adequate pharmacokinetic properties , particularly for CNS-targeted drugs, is another major hurdle. The molecule must not only possess the ability to cross the blood-brain barrier but also exhibit sufficient metabolic stability to maintain therapeutic concentrations in the brain. researchgate.netnih.gov Modifications that enhance potency might inadvertently increase lipophilicity to a point where the compound is poorly soluble or rapidly metabolized.

Toxicity is a constant concern. The N-BP motif itself is generally well-tolerated, but modifications can introduce liabilities. nih.govnih.gov Early and continuous toxicity profiling, including in silico predictions and in vitro assays (e.g., against neuroblastoma cell lines), is essential to eliminate compounds with a high risk of causing adverse effects. researchgate.net

Finally, the preclinical validation of MTDLs is inherently more complex than for single-target agents. It requires the development of sophisticated in vivo models that can adequately assess the therapeutic benefit of modulating multiple targets simultaneously. Demonstrating that the observed efficacy is due to the compound's multi-target profile and not just its dominant action on a single target can be challenging.

Identification of Novel Biological Targets for N-Benzylpiperidine Derivatives

While much of the research on N-benzylpiperidine analogues has focused on well-established targets for neurodegenerative diseases, particularly Alzheimer's, the versatility of the scaffold makes it suitable for exploring a wide range of novel biological targets. nih.govnih.govclinmedkaz.org The identification of new targets opens up possibilities for treating other diseases, including cancer and inflammatory conditions. nih.govunisi.it

Computational methods, such as inverse docking and target prediction web tools, are increasingly used to screen N-BP derivatives against large panels of biological targets, suggesting new potential applications. clinmedkaz.org

Below is a table of established and emerging biological targets for N-benzylpiperidine derivatives.

| Biological Target | Therapeutic Area | Description |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition is a primary strategy for symptomatic treatment of AD. nih.gov |

| β-secretase-1 (BACE-1) | Neurodegenerative Diseases (e.g., Alzheimer's) | An enzyme involved in the production of amyloid-β peptides, a hallmark of AD. researchgate.net |

| Monoamine Oxidase A/B (MAO-A/B) | Neurodegenerative Diseases (e.g., Parkinson's), Depression | Enzymes that metabolize monoamine neurotransmitters. Inhibition can restore neurotransmitter levels. nih.gov |

| Histone Deacetylases (HDACs) | Cancer, Neurodegenerative Diseases | Enzymes that play a role in epigenetic regulation. Dual HDAC/AChE inhibitors are being explored for AD. nih.gov |

| USP7 (Ubiquitin-Specific Peptidase 7) | Cancer | A deubiquitinase that regulates the stability of oncoproteins. N-benzyl piperidinol derivatives have been identified as potent USP7 inhibitors. nih.gov |

| Monoacylglycerol Lipase (MAGL) | Inflammation, Neuropathic Pain, Cancer | The primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol. Reversible N-BP inhibitors are being developed. unisi.it |

| 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | Cancer, Inflammation | A DNA repair enzyme. Substituted N-piperidinyl-benzimidalones have been identified as potent inhibitors. nih.gov |

| C-C chemokine receptor type 3 (CCR3) | Inflammatory Disorders, Age-related Macular Degeneration | A receptor involved in inflammatory responses. researchgate.net |

This table compiles information on various biological targets investigated for N-benzylpiperidine analogues from scientific literature.

Advancements in Synthetic Methodologies and Chemical Biology Techniques for Compound Discovery